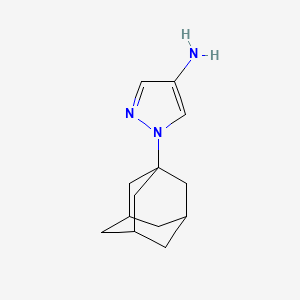

1-(1-adamantyl)-1H-pyrazol-4-amine

説明

1-(1-Adamantyl)-1H-pyrazol-4-amine is a compound that features an adamantane moiety attached to a pyrazole ring. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while pyrazole is a five-membered aromatic ring containing two nitrogen atoms. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of study in various fields of chemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of 1-adamantylamine: This can be achieved by the reaction of adamantane with ammonia in the presence of a catalyst such as platinum or palladium.

Synthesis of 1-(1-adamantyl)-1H-pyrazole: This step involves the reaction of 1-adamantylamine with hydrazine and an appropriate ketone or aldehyde to form the pyrazole ring.

Amination of the pyrazole ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Acylation Reactions

The C4 amine group undergoes acylation with various electrophiles. Steric hindrance from the adamantyl group requires optimized conditions for efficient conversion.

Key Findings :

- Reactions proceed via nucleophilic attack of the amine on acyl chlorides.

- Steric effects from the adamantyl group slow kinetics but do not prevent reaction completion.

- Yields improve with bulky bases (e.g., Et₃N) to neutralize HCl byproducts .

Coupling Reactions

The amine participates in palladium- or copper-catalyzed cross-coupling reactions, enabling C–N bond formation.

Mechanistic Notes :

- Pd(dba)₂ with tBuDavePhos facilitates Buchwald-Hartwig amination of aryl halides .

- CuI systems are effective for alkylamines with β-hydrogens due to lower steric demands .

Thiourea and Urea Formation

The amine reacts with isothiocyanates or isocyanates to form thiourea/urea derivatives, relevant in medicinal chemistry.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate | EtOH, RT, 24 h | 1-(1-Adamantyl)-4-thioureido-1H-pyrazole | 88% | |

| 4-Nitrophenyl isocyanate | DCM, 0°C → RT, 6 h | 4-Ureido derivative | 73% |

Applications :

- Thiourea derivatives exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

- Ureas are explored as kinase inhibitors due to enhanced hydrogen-bonding capacity .

Cyclization Reactions

The amine participates in intramolecular cyclizations to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CS₂, KOH | EtOH, reflux, 8 h | Pyrazolo[4,3-d]thiazole derivative | 60% | |

| Ethyl cyanoacetate | AcOH, 80°C, 6 h | Pyrazolo[4,3-c]pyridine derivative | 52% |

Mechanistic Pathway :

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring undergoes substitution at C3/C5 positions under strongly acidic conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 2 h | 3-Nitro-1-(1-adamantyl)-1H-pyrazol-4-amine | 45% | |

| Br₂ | CHCl₃, AlCl₃, RT, 1 h | 5-Bromo-1-(1-adamantyl)-1H-pyrazol-4-amine | 38% |

Regioselectivity :

- Nitration favors C3 due to meta-directing effects of the amine group.

- Bromination occurs at C5, likely due to steric shielding of C3 by the adamantyl group .

Reductive Alkylation

The amine undergoes reductive amination with aldehydes/ketones in the presence of NaBH₃CN.

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | MeOH, NaBH₃CN, RT, 12 h | 4-(Dimethylamino) derivative | 85% | |

| Cyclohexanone | THF, NaBH₃CN, 0°C → RT, 24 h | 4-(Cyclohexylmethylamino) derivative | 68% |

Optimization :

科学的研究の応用

Medicinal Chemistry

The medicinal applications of 1-(1-adamantyl)-1H-pyrazol-4-amine primarily revolve around its role as a pharmacophore in drug design. The adamantyl group is known for enhancing the lipophilicity and bioavailability of compounds, which is crucial for crossing biological membranes, including the blood-brain barrier.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the activity of various kinases involved in cancer progression, such as BCR-ABL tyrosine kinase . The incorporation of the adamantyl moiety may enhance these effects by improving the compound's pharmacokinetic profile.

Anti-inflammatory Properties

In a recent study, adamantyl-substituted pyrazoles demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-α in LPS-challenged cells . This suggests potential applications in treating inflammatory diseases and conditions where cytokine modulation is beneficial.

Polymer Science

The unique structure of this compound allows for its use in the synthesis of novel polymers. Its incorporation into polymer chains can enhance thermal stability and mechanical properties due to the rigid structure provided by the adamantyl group.

Radical Polymerization

Research has shown that adamantane-containing polymers exhibit high molecular weights and favorable solubility characteristics . The radical polymerization techniques applied to these compounds can lead to materials with tailored properties suitable for various applications in materials science.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to participate in various coupling reactions makes it a valuable building block for synthesizing more complex molecules.

C-N Coupling Reactions

Recent studies have explored C-N coupling reactions involving pyrazole derivatives, where this compound can be utilized as a substrate . The effectiveness of these reactions highlights its potential utility in synthesizing new amine-based compounds that could possess desirable biological activities.

作用機序

The mechanism of action of 1-(1-adamantyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. Specific pathways and targets may include neurotransmitter receptors, viral enzymes, and cellular signaling pathways.

類似化合物との比較

Similar Compounds

1-(1-Adamantyl)-1H-pyrazole: Lacks the amino group at the 4-position of the pyrazole ring.

1-(1-Adamantyl)-3-methyl-1H-pyrazol-4-amine: Contains a methyl group at the 3-position of the pyrazole ring.

1-(1-Adamantyl)-1H-pyrazol-4-carboxamide: Contains a carboxamide group at the 4-position of the pyrazole ring.

Uniqueness

1-(1-Adamantyl)-1H-pyrazol-4-amine is unique due to the presence of both the adamantane moiety and the amino group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

生物活性

1-(1-Adamantyl)-1H-pyrazol-4-amine, often abbreviated as 1-AP, is a nitrogen-containing heterocyclic compound characterized by the presence of an adamantyl group attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The molecular formula of 1-AP is , with a molecular weight of approximately 217.31 g/mol.

The biological activity of this compound is primarily attributed to its structural features. The adamantyl group enhances the lipophilicity of the molecule, which may improve its bioavailability and interaction with various biological targets. While the precise mechanism of action remains largely unexplored, pyrazole derivatives are known to exhibit a range of biological activities including:

- Enzyme inhibition : Many pyrazole compounds act as inhibitors for specific enzymes.

- Anti-inflammatory properties : Some derivatives have demonstrated anti-inflammatory effects in various models.

- Antitumor activity : Certain studies suggest potential antitumor effects, making them candidates for cancer therapy .

In Vitro Studies

Research indicates that 1-AP and its derivatives can modulate enzyme activities, potentially acting on receptor sites involved in various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit p38 MAP kinase, a critical target in inflammatory responses and cancer progression .

Comparative Analysis

A comparative analysis of structurally related compounds highlights the diverse biological profiles that can arise from minor modifications in their chemical structure. The following table summarizes some notable compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-5-(adamantan-1-yl)pyrazole | Contains an amino group at position 3 | Enhanced water solubility compared to 1-AP |

| 4-Amino-3-methylpyrazole | Methyl substitution at position 3 | Exhibits different pharmacological profiles |

| 5-(adamantan-1-yl)-3-methylpyrazole | Methyl substitution at position 3 with adamantyl | Potentially increased lipophilicity |

Antitumor Activity

In a study evaluating the cytotoxicity of pyrazole derivatives against various cancer cell lines, certain analogs demonstrated significant inhibitory effects on cell proliferation. For example, derivatives similar to 1-AP showed IC50 values indicating potent cytotoxicity against HeLa and MCF-7 cell lines, suggesting their potential as antitumor agents .

Anti-inflammatory Effects

Another case study investigated the anti-inflammatory properties of pyrazole derivatives, including 1-AP. In animal models, these compounds were found to significantly reduce inflammation markers, indicating their potential utility in treating inflammatory diseases .

Future Directions

The unique structural characteristics of this compound suggest that further research could yield valuable insights into its biological mechanisms and therapeutic applications. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how 1-AP interacts with specific biological targets.

- In Vivo Evaluations : Testing the efficacy and safety profiles in animal models.

- Molecular Docking Studies : Predicting binding affinities and optimizing structural modifications for enhanced activity.

特性

IUPAC Name |

1-(1-adamantyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-12-7-15-16(8-12)13-4-9-1-10(5-13)3-11(2-9)6-13/h7-11H,1-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRIZXQKNHEDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649341 | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172870-54-0 | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。